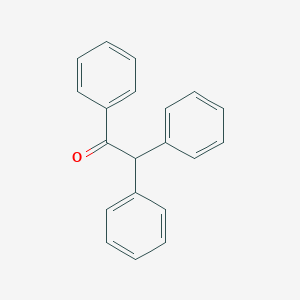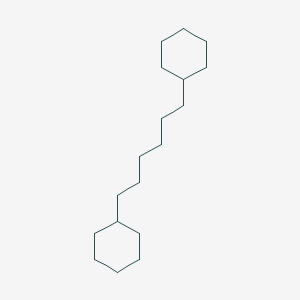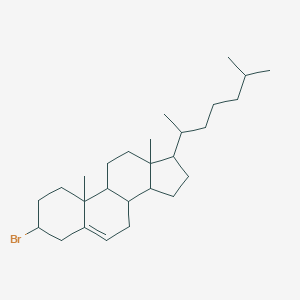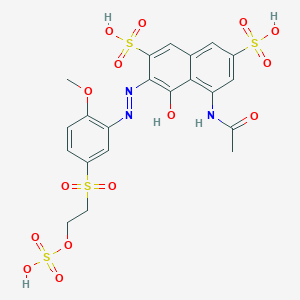
5-(Acetylamino)-4-hydroxy-3-((2-methoxy-5-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Acetylamino)-4-hydroxy-3-((2-methoxy-5-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid, commonly known as Acid Orange 7, is a synthetic dye that is widely used in the textile, paper, and leather industries. It is also used as a biological stain and in the production of food colorants. Acid Orange 7 is a water-soluble dye that belongs to the azo class of dyes.
Mechanism Of Action
The mechanism of action of Acid Orange 7 is not fully understood, but it is believed to involve the binding of the dye to specific structures in cells. The dye has been shown to bind to DNA, which may explain its ability to selectively stain the nuclei of cells. Acid Orange 7 has also been shown to bind to bacterial cells, which may explain its use in the detection of bacterial infections.
Biochemical And Physiological Effects
Acid Orange 7 has been shown to have some toxic effects on cells. It has been shown to induce oxidative stress and DNA damage in human cells. The dye has also been shown to have some mutagenic and genotoxic effects in bacterial cells. However, the toxic effects of Acid Orange 7 are generally considered to be relatively low.
Advantages And Limitations For Lab Experiments
One of the main advantages of Acid Orange 7 is its ability to selectively stain certain structures in cells. This makes it a useful tool for studying the structure and function of cells. Acid Orange 7 is also relatively easy to use and can be applied to a wide range of biological samples. However, one limitation of Acid Orange 7 is that it can be toxic to cells at high concentrations. Care must be taken when using the dye to ensure that the concentration used is not toxic to the cells being studied.
Future Directions
There are several potential future directions for research on Acid Orange 7. One area of interest is the development of new biological stains based on the structure of Acid Orange 7. Researchers may also investigate the potential use of Acid Orange 7 in the treatment of bacterial infections. Additionally, further research may be conducted to better understand the mechanism of action of Acid Orange 7 and its effects on cells.
Synthesis Methods
Acid Orange 7 is synthesized by coupling 4-hydroxy-3-naphthoic acid with diazotized 2-methoxy-5-((2-(sulphooxy)ethyl)sulphonyl)aniline. The resulting compound is then acetylated to form Acid Orange 7. The synthesis process is relatively simple and can be carried out on a large scale.
Scientific Research Applications
Acid Orange 7 has been widely used as a biological stain due to its ability to selectively stain certain structures in cells. It has been used to stain the nuclei of cells, as well as other structures such as mitochondria and lysosomes. Acid Orange 7 has also been used in the study of bacterial biofilms and in the detection of bacterial infections.
properties
CAS RN |
10116-15-1 |
|---|---|
Product Name |
5-(Acetylamino)-4-hydroxy-3-((2-methoxy-5-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid |
Molecular Formula |
C21H21N3O15S4 |
Molecular Weight |
683.7 g/mol |
IUPAC Name |
5-acetamido-4-hydroxy-3-[[2-methoxy-5-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C21H21N3O15S4/c1-11(25)22-16-10-14(41(29,30)31)7-12-8-18(42(32,33)34)20(21(26)19(12)16)24-23-15-9-13(3-4-17(15)38-2)40(27,28)6-5-39-43(35,36)37/h3-4,7-10,26H,5-6H2,1-2H3,(H,22,25)(H,29,30,31)(H,32,33,34)(H,35,36,37) |
InChI Key |
CAGCLAILGFFZFN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)O)OC)S(=O)(=O)O |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)O)OC)S(=O)(=O)O |
Other CAS RN |
10116-15-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




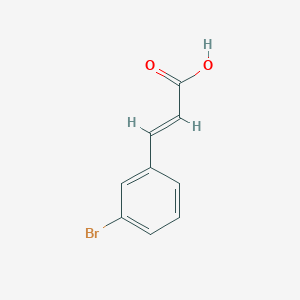
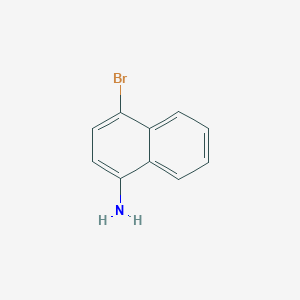
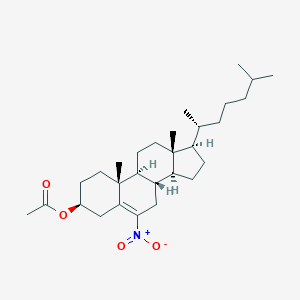
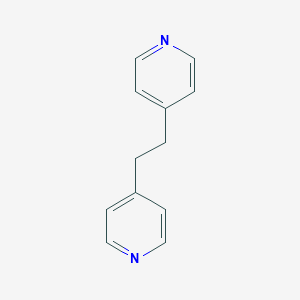
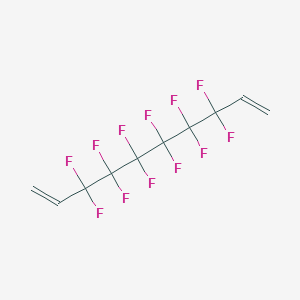
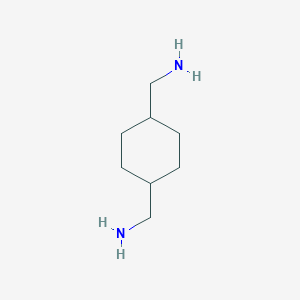
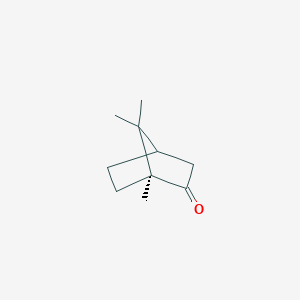
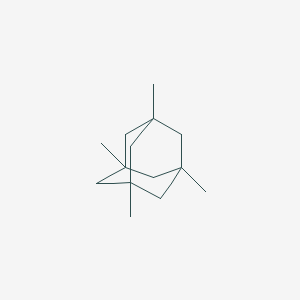
![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)

